

Zopolrestat pharmacokinetics in diabetic rat models

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Compound Focus: Zopolrestat

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Pharmacokinetic Parameters of Zopolrestat

The table below summarizes key pharmacokinetic parameters of **Zopolrestat** in normal and diabetic rats after a single oral administration (50 mg/kg), as reported in a 1991 study [1] [2].

Parameter	Normal Rats	Diabetic Rats
C _{max} (µg/mL)	127	144
AUC(0-∞)	Higher	Lower
Plasma Half-Life (hr)	8.0	6.6
Urinary Excretion (unchanged drug in 48 hr)	< 2%	< 2%
Protein Binding	More extensive	Less extensive

Detailed Experimental Protocols

Here are the methodologies from key studies that investigated **Zopolrestat**:

- **Pharmacokinetics and Tissue Distribution Study [1] [2] [3]**

- **Animal Model:** Male rats (normal and streptozotocin-induced diabetic).
- **Dosing:** Single intravenous (2 mg/kg) or single/multiple oral doses (50 mg/kg/day).
- **Sample Collection:** Plasma and tissues (nerve, kidney, lens, liver, intestine) were collected at various time points.
- **Analysis:** Drug concentrations in plasma and tissues were measured. For tissue distribution, ¹⁴C-labeled **Zopolrestat** was used, and radioactivity was quantified by liquid scintillation counting [3]. Metabolites in bile and urine were identified using microbore HPLC with tandem mass spectrometry [3].

- **Efficacy Study on Diabetic Complications [4]**

- **Animal Model:** Streptozotocin-induced diabetic rats.
- **Dosing:** **Zopolrestat** was administered daily at 100 mg/kg for 4-6 months.
- **Endpoint Measurements:** 24-hour urinary protein and albumin excretion, lens opacity, lens sorbitol and myo-inositol content, and lens Na-K-ATPase activity.

- **Study on Allergic Inflammation in Diabetes [5] [6]**

- **Animal Model:** Alloxan-induced diabetic Wistar rats.
- **Dosing:** **Zopolrestat** (50 mg/kg) was administered once daily for 18 consecutive days.
- **Endpoint Measurements:** Antigen-induced protein extravasation, mast cell degranulation, serum immunoglobulin E (IgE), and serum corticosterone levels.

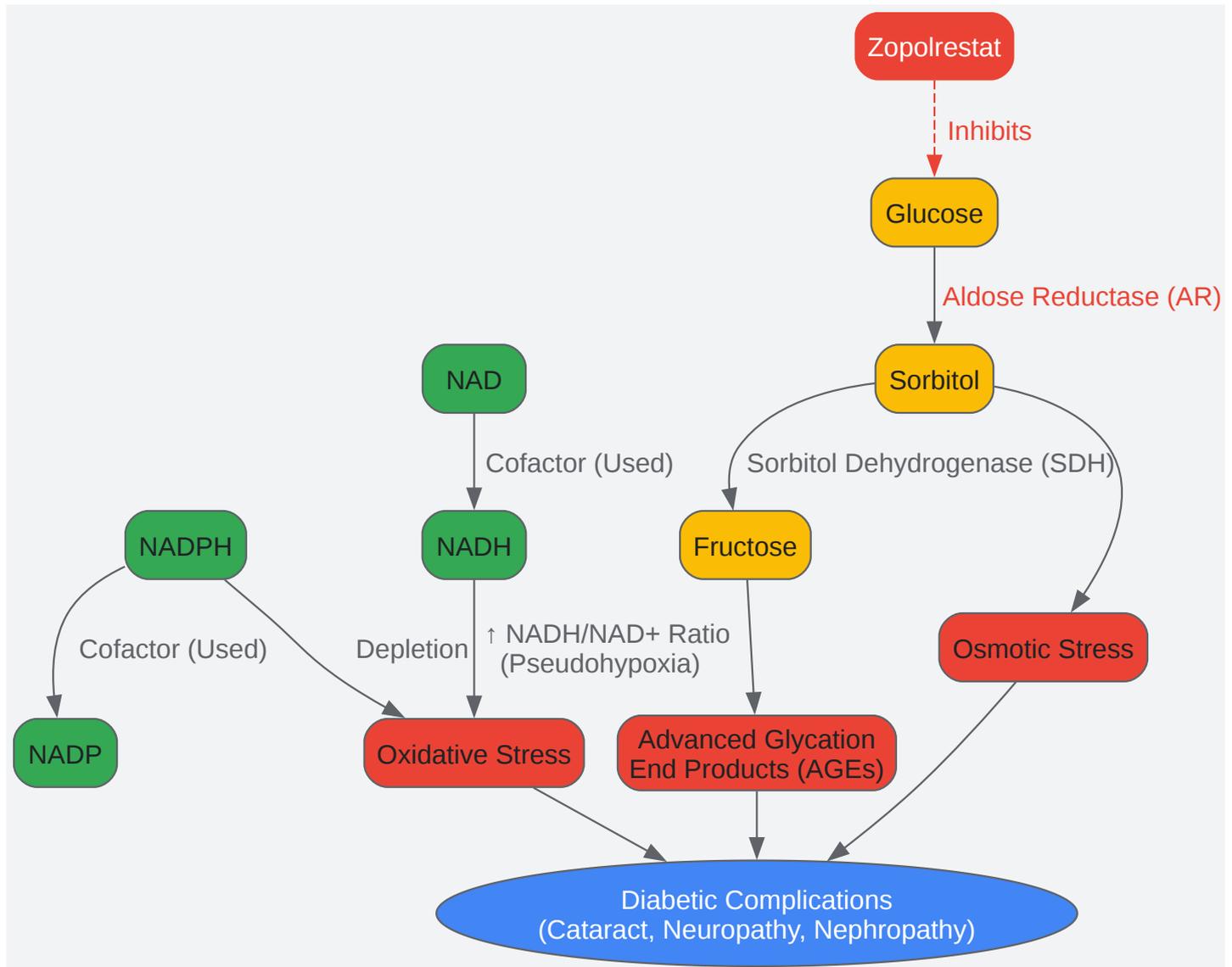
- **Cardiac Ischemia-Reperfusion Injury Study [7]**

- **Animal Model:** Type 2 diabetic BBZ rats.
- **Dosing:** Perfused with 1 μ M **Zopolrestat** in a modified Krebs-Henseleit buffer for 10 minutes prior to ischemia and throughout the ischemia-reperfusion protocol.
- **Endpoint Measurements:** Myocardial function, tissue lactate-to-pyruvate ratio (indicating cytosolic NADH/NAD⁺ ratio), and lactate dehydrogenase (LDH) release.

Mechanisms and Pathways

Zopolrestat is an aldose reductase inhibitor (ARI). Aldose reductase is the first and rate-limiting enzyme in the **polyol pathway**, which becomes significantly active under hyperglycemic conditions [8] [7]. This pathway is implicated in the pathogenesis of various diabetic complications.

The following diagram illustrates the polyol pathway and the mechanism of **Zopolrestat**:



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The polyol pathway contributes to diabetic complications through several mechanisms [8] [7]:

- **Osmotic Stress:** Sorbitol accumulation within cells (lens, nerves) draws water in, causing swelling and damage.

- **Oxidative Stress:** The reaction consumes NADPH, a key cofactor for regenerating the antioxidant glutathione. This depletion impairs the cell's ability to combat reactive oxygen species (ROS).
- **Pseudohypoxia:** The conversion of sorbitol to fructose increases the NADH/NAD⁺ ratio, creating a state similar to hypoxia that alters cellular metabolism.
- **AGE Formation:** Fructose can be converted into potent glycosylating agents that lead to the formation of Advanced Glycation End Products (AGEs).

By inhibiting aldose reductase, **Zopolrestat** blocks this entire cascade, preventing the tissue damage that leads to complications [4] [7].

Key Findings on Efficacy and Distribution

- **Tissue Accumulation:** **Zopolrestat** has a longer half-life in target tissues like nerve, kidney, and lens compared to plasma, leading to its accumulation in these tissues during multiple dosing without accumulation in plasma or liver [1].
- **Efficacy Against Complications:** Studies demonstrated that **Zopolrestat** could prevent or slow the progression of diabetic complications in rats, including cataract formation, proteinuria/albuminuria (kidney damage), and impaired cardiac function after ischemia [4] [7].
- **Route of Elimination:** Biliary excretion is a major route of elimination for **Zopolrestat** and its metabolites in rats. The identified metabolites include oxidative products and acyl glucuronide conjugates [3].

Important Note on Clinical Relevance

It is crucial to note that, according to the search results, **Zopolrestat** and several other promising ARIs **were withdrawn from clinical trials** and are not currently in clinical use [8]. The inconsistent results and side effects in human trials suggest that inhibiting aldose reductase alone may not be sufficient to control the complex network of pathways leading to diabetic complications [8].

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